Ethyl 3-isopropylisoxazole-5-carboxylate
Overview
Description
Ethyl 3-isopropylisoxazole-5-carboxylate is a chemical compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol . This compound belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions .
Preparation Methods
The synthesis of Ethyl 3-isopropylisoxazole-5-carboxylate typically involves metal-free synthetic routes, which are preferred due to their eco-friendly nature . One common method is the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) . This reaction can be catalyzed by copper (I) or ruthenium (II), although metal-free alternatives are also available . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Ethyl 3-isopropylisoxazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 3-isopropylisoxazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in proteomics research to study protein interactions and functions . In medicine, isoxazole derivatives, including this compound, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl 3-isopropylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways . Isoxazole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, they can inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain and swelling . The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Ethyl 3-isopropylisoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate and Ethyl 1H-indole-3-carboxylate . These compounds share similar structural features but differ in their biological activities and therapeutic potential . This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
ethyl 3-propan-2-yl-1,2-oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)8-5-7(6(2)3)10-13-8/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZORJEQCHPOLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246875 | |
Record name | Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-47-8 | |
Record name | Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2207-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(1-methylethyl)-5-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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